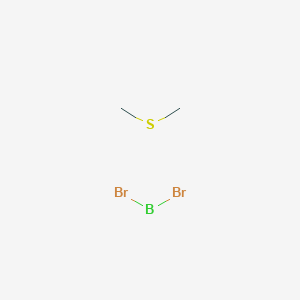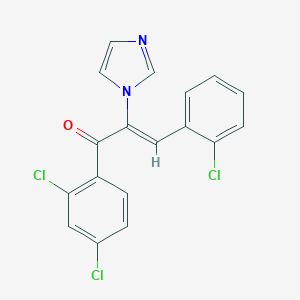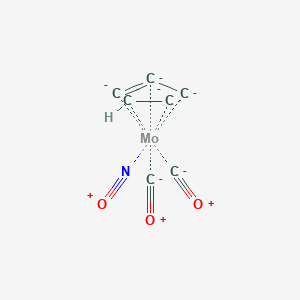
Cyclopentadienylmolybdenum dicarbonyl nitrosyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentadienylmolybdenum dicarbonyl nitrosyl is an organometallic compound with the chemical formula C₇H₅MoNO₃. It is a complex of molybdenum, featuring a cyclopentadienyl ligand, two carbonyl ligands, and a nitrosyl ligand. This compound is of interest due to its unique structural and electronic properties, making it a subject of study in various fields of chemistry and materials science .
准备方法
Synthetic Routes and Reaction Conditions
Cyclopentadienylmolybdenum dicarbonyl nitrosyl can be synthesized through the reaction of molybdenum hexacarbonyl with cyclopentadiene in the presence of a nitrosylating agent. The general reaction involves the following steps:
Formation of Cyclopentadienylmolybdenum Tricarbonyl: Molybdenum hexacarbonyl reacts with cyclopentadiene to form cyclopentadienylmolybdenum tricarbonyl.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis typically follows the laboratory procedures with scale-up modifications to ensure safety and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
化学反应分析
Types of Reactions
Cyclopentadienylmolybdenum dicarbonyl nitrosyl undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl and nitrosyl ligands can be substituted by other ligands under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, where the oxidation state of molybdenum changes.
Ligand Addition: Additional ligands can be coordinated to the molybdenum center, altering the compound’s properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include phosphines, amines, and halides. These reactions typically occur under mild conditions with the use of solvents like tetrahydrofuran or dichloromethane.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Ligand Addition: Ligands such as phosphines or isocyanides can be added under controlled conditions to form new complexes.
Major Products Formed
Substitution Products: Depending on the substituent, various cyclopentadienylmolybdenum complexes with different ligands can be formed.
Oxidation and Reduction Products: These reactions can lead to changes in the oxidation state of molybdenum, resulting in different molybdenum complexes.
Ligand Addition Products: New organometallic complexes with additional ligands coordinated to the molybdenum center.
科学研究应用
Cyclopentadienylmolybdenum dicarbonyl nitrosyl has several scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation and polymerization reactions.
Materials Science: The compound’s unique electronic properties make it a candidate for studying conductive and magnetic materials.
Biological Studies: Its interactions with biological molecules are of interest for developing new drugs and understanding enzyme mechanisms.
Industrial Applications: It is used in the synthesis of fine chemicals and as a precursor for other organometallic compounds.
作用机制
The mechanism of action of cyclopentadienylmolybdenum dicarbonyl nitrosyl involves its ability to coordinate with other molecules through its ligands. The molybdenum center can undergo changes in oxidation state, facilitating various catalytic processes. The nitrosyl ligand can participate in electron transfer reactions, influencing the compound’s reactivity and stability .
相似化合物的比较
Similar Compounds
Cyclopentadienylmolybdenum Tricarbonyl: Similar in structure but contains three carbonyl ligands instead of two carbonyls and one nitrosyl.
Cyclopentadienylmolybdenum Dicarbonyl Dimer: Contains two molybdenum centers and forms a dimeric structure.
Cyclopentadienylchromium Tricarbonyl: A chromium analog with similar ligand arrangements but different metal center
Uniqueness
Cyclopentadienylmolybdenum dicarbonyl nitrosyl is unique due to the presence of the nitrosyl ligand, which imparts distinct electronic properties and reactivity compared to its tricarbonyl and dicarbonyl dimer counterparts. The nitrosyl ligand’s ability to engage in electron transfer reactions makes this compound particularly interesting for catalytic and materials science applications .
属性
IUPAC Name |
azanylidyneoxidanium;carbon monoxide;cyclopenta-1,3-diene;molybdenum |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5.2CO.Mo.NO/c1-2-4-5-3-1;2*1-2;;1-2/h1-5H;;;;/q-1;;;;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFQAMVEVLKZSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[CH-]1C=CC=C1.N#[O+].[Mo] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5MoNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
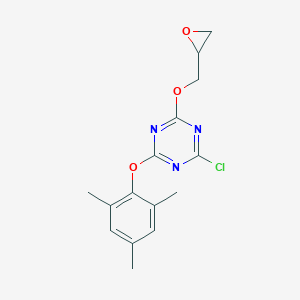
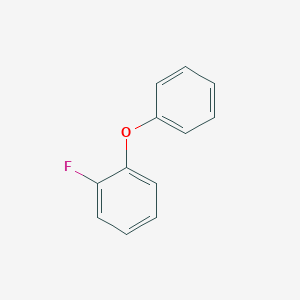
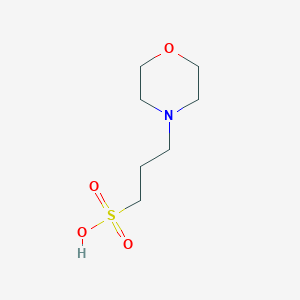
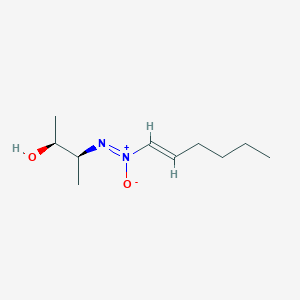
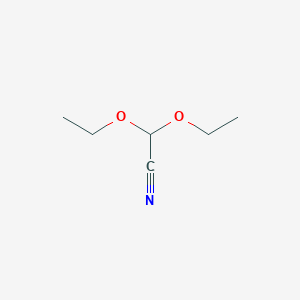
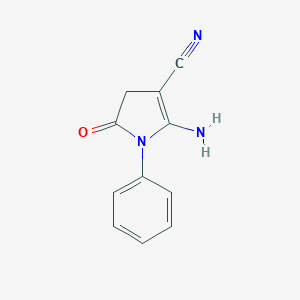
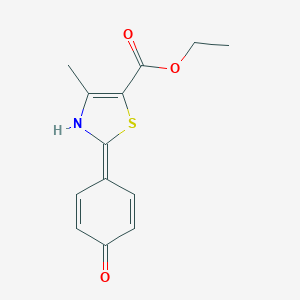
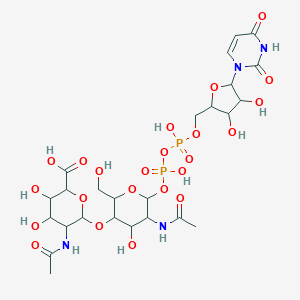
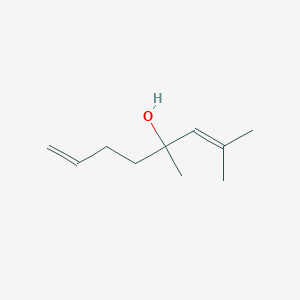
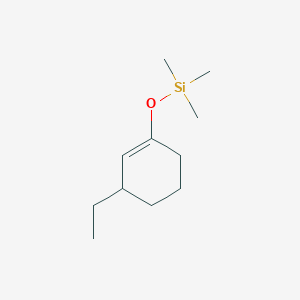
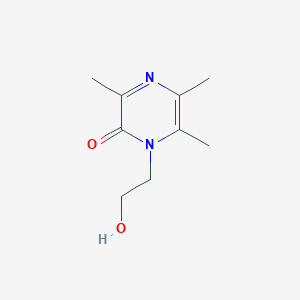
![[1-(Chlorocarbonyl)cyclobutyl]methyl acetate](/img/structure/B56932.png)
